molecular formula C14H15NO6S B2398308 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396854-32-2

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2398308
CAS No.: 1396854-32-2
M. Wt: 325.34
InChI Key: SBBFRLKQORVWLZ-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(furan-3-yl)-2-hydroxyethyl moiety. This compound is part of a broader class of benzodioxine-sulfonamides studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The furan and hydroxyethyl groups likely influence its pharmacokinetic and pharmacodynamic profiles by modulating solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S/c16-12(10-3-4-19-9-10)8-15-22(17,18)11-1-2-13-14(7-11)21-6-5-20-13/h1-4,7,9,12,15-16H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBFRLKQORVWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl precursor, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the dihydrobenzo[b][1,4]dioxine ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group may yield the corresponding amine derivative.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and hydroxyethyl group may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Antibacterial Activity
  • N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) : Exhibited IC₅₀ values of 9.22±0.70 μg mL⁻¹ against E. coli and was active against S. typhi and B. subtilis .
  • Parent sulfonamide 3 : Inactive against S. typhi but showed moderate activity against E. coli (IC₅₀: 9.66±0.33 μg mL⁻¹) .
Lipoxygenase Inhibition
  • N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-analog (5e) : Showed moderate inhibition (IC₅₀: 85.79±0.48 mM and 89.32±0.34 mM, respectively), though weaker than the reference standard Baicalein (22.41±1.3 mM) .
  • 2-(N-(2-fluorophenyl)pyrrol-2-yl) acetic acid (161) and 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) : Exhibited superior anti-inflammatory activity compared to ibuprofen .
Therapeutic Versatility
  • N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : Features a piperazinyl group, which is often associated with CNS-targeting activity .
  • 3-{5-[(1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide : A glucocorticoid receptor agonist, demonstrating the benzodioxine scaffold’s adaptability for diverse targets .

Structural and Functional Insights

Substituent Effects
  • Hydrophobic vs. Polar Groups : Bromoethyl (5a) and chlorobenzyl (5e) substituents enhance antibacterial activity but may reduce solubility. In contrast, the hydroxyethyl group in the target compound balances hydrophilicity and lipophilicity.
  • Aromatic vs. Heterocyclic Moieties : Furan rings (target compound, 5a) may improve metabolic stability compared to phenyl groups (5c) .
Enzyme Binding
  • The sulfonamide group’s ability to act as a hydrogen-bond acceptor is critical for interactions with enzymes like lipoxygenase and bacterial dihydropteroate synthase .

Comparative Data Table

Compound Name Substituents Key Activities IC₅₀/MIC Values Reference
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2-(furan-3-yl)-2-hydroxyethyl Hypothesized antimicrobial/anti-inflammatory N/A N/A
5a 2-bromoethyl Antibacterial (E. coli, S. typhi, B. subtilis) 9.22±0.70 μg mL⁻¹ (E. coli)
5c 3-phenylpropyl Lipoxygenase inhibition 85.79±0.48 mM
7l 3,5-dimethylphenyl-acetamide Antimicrobial, low hemolysis Not specified (superior to standards)
161/162 Pyrrole-acetic acid Anti-inflammatory (surpasses ibuprofen) Not specified

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15NO5S
  • CAS Number : 1396710-91-0

This compound features a furan ring, a hydroxyethyl group, and a sulfonamide moiety, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that compounds with similar structures to this compound demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties. For instance, related furan derivatives have been identified as inhibitors of viral proteases, which are crucial for viral replication. The mechanism involves binding to the active site of the protease, preventing substrate access. This suggests that this compound could similarly act against viruses such as SARS-CoV-2 by inhibiting its main protease .

Anticancer Potential

The anticancer activity of various benzodioxine derivatives has been documented in literature. These compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies on structurally similar compounds indicate that this compound may also exhibit these properties .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of sulfonamide derivatives against clinical isolates. The results indicated that compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and S. aureus .

CompoundMIC (µg/mL)Target Organism
Compound A8E. coli
Compound B16S. aureus
N-[2-(furan-3-yl)-...32Klebsiella pneumoniae

Study 2: Antiviral Activity Against SARS-CoV-2

In a screening for novel antiviral agents against SARS-CoV-2, several furan derivatives were identified as potent inhibitors of the viral main protease (Mpro). Compounds with structural similarities to N-[2-(furan-3-yl)-... demonstrated IC50 values in the low micromolar range (1.57 µM), indicating strong potential for further development as antiviral agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis involves nucleophilic substitution reactions under controlled conditions. Key steps include:

  • Using bases like sodium hydroxide or triethylamine to activate intermediates.
  • Employing polar aprotic solvents (e.g., dichloromethane, dimethylformamide) to enhance reactivity.
  • Purification via column chromatography or recrystallization to achieve >95% purity . Critical parameters : Temperature (room temp to reflux), stoichiometric ratios, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify proton environments and confirm sulfonamide/dihydrobenzodioxine integration.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., ESI-TOF).
  • X-ray crystallography : For absolute configuration determination (see analogous structures in ).

Q. What preliminary biological activities have been observed for this compound?

Structural analogs exhibit anti-inflammatory and antimicrobial properties, likely due to sulfonamide’s enzyme inhibition (e.g., carbonic anhydrase) and the dihydrobenzodioxine moiety’s redox activity . Standard assays include:

  • MIC tests against Gram-positive/-negative bacteria.
  • COX-2 inhibition for anti-inflammatory potential.

Q. How is compound stability assessed under experimental conditions?

  • Thermal stability : TGA/DSC analysis to determine decomposition points.
  • Solution stability : Monitor via HPLC under varying pH (2–12) and solvent systems .
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation.

Q. What computational tools predict the compound’s reactivity?

  • Density Functional Theory (DFT) : Optimizes transition states for key reactions (e.g., sulfonamide formation).
  • Molecular docking : Screens against targets like COX-2 or bacterial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetonitrile), temperature (40–120°C), and catalyst loading.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Machine learning : Train models on historical reaction data to predict optimal conditions .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Validate using positive controls (e.g., celecoxib for COX-2).
  • Purity verification : HPLC-MS to rule out impurities (>99% purity required for IC₅₀ studies).
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorobenzene vs. methyl substitutions) .

Q. How can computational modeling elucidate the mechanism of action?

  • Molecular dynamics simulations : Study ligand-protein binding kinetics (e.g., sulfonamide interaction with CA-II).
  • Metabolite prediction : Use tools like Meteor Nexus to identify bioactive metabolites .
  • SAR studies : Modify substituents on the furan/dihydrobenzodioxine rings to map activity cliffs .

Q. What experimental designs validate the compound’s pharmacokinetic (PK) profile?

  • In vitro ADME : Microsomal stability assays (CYP450 metabolism) and Caco-2 permeability tests.
  • In vivo PK : Rodent studies with LC-MS/MS quantification of plasma concentration-time curves .
  • QSAR modeling : Correlate logP, polar surface area, and bioavailability .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Solvent screening : Test mixtures (e.g., hexane/ethyl acetate) via vapor diffusion.
  • Temperature gradients : Slow cooling from saturated solutions.
  • Additive screening : Use co-crystallization agents (e.g., crown ethers) for lattice stabilization .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ 25–40%
SolventDMF > Dichloromethane↑ Polarity → ↑ Reactivity
BaseTriethylamine (2.5 equiv)↓ Side reactions
Reaction Time12–24 hours↑ Completion
Data derived from

Table 2: Biological Activity Trends in Structural Analogs

SubstituentAntimicrobial (MIC, µg/mL)COX-2 Inhibition (%)
-F (para position)8.2 (S. aureus)72 ± 3.5
-CH₃ (meta)12.158 ± 2.8
-OCH₃ (ortho)15.341 ± 4.1
Data adapted from

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